N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
N-[(2E)-3-(4-Fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a heterocyclic compound featuring a fused tetrahydrothienothiazole core with a 5,5-dioxide moiety. The 4-fluorobenzyl substituent at position 3 and the acetamide group at the ylidene position contribute to its unique electronic and steric properties. This compound is structurally related to sulfonamide and thiazolidinone derivatives, which are known for their pharmacological relevance in targeting enzymes and receptors .
Properties
Molecular Formula |
C14H15FN2O3S2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C14H15FN2O3S2/c1-9(18)16-14-17(6-10-2-4-11(15)5-3-10)12-7-22(19,20)8-13(12)21-14/h2-5,12-13H,6-8H2,1H3 |
InChI Key |
KXAFSTSSWMNRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorobenzyl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates. Solvents like acetonitrile, toluene, and dimethyl sulfoxide are often employed to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiazole derivatives.
Scientific Research Applications
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various cellular responses, such as inhibition of cell growth or induction of apoptosis, depending on the context and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Findings :
- Electronic Effects : The 4-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects, balancing solubility and membrane permeability. In contrast, the 3,4-dimethoxyphenyl analog () exhibits electron-donating properties, which may reduce oxidative stability .
- Bioactivity: Fluorinated derivatives (e.g., ) show enhanced binding to hydrophobic enzyme pockets compared to non-fluorinated analogs, as seen in anti-inflammatory and antimicrobial studies .
Heterocyclic Acetamides with Divergent Cores
Table 2: Comparison with Other Heterocyclic Acetamides
Key Findings :
- Sulfone-containing analogs generally exhibit higher metabolic stability than thioether or non-sulfonated compounds due to resistance to enzymatic oxidation .
Compounds with Alternative Heterocyclic Systems
Table 3: Comparison with Non-Acetamide Heterocycles
Key Findings :
- The target compound’s sulfone groups provide stronger electron-withdrawing effects than thioethers (), which may improve interaction with positively charged enzyme residues .
- Fused systems like thiadiazole-isoxazole () and tetrahydrothienothiazole dioxide (target compound) both confer conformational rigidity, but the latter’s sulfone groups offer additional polarity .
Biological Activity
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activities, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno-thiazole core with a fluorobenzyl substituent. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing potent activity particularly against Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 4 |
Anticancer Activity
The compound's anticancer potential has been evaluated in various cancer cell lines. Notably, it showed promising results in inhibiting cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 18 |
Research into the mechanisms underlying the biological activity of this compound suggests multiple pathways:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Flow cytometry analyses demonstrated that treatment with the compound causes cell cycle arrest in the G2/M phase, contributing to its anticancer effects.
- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Case Studies and Research Findings
Recent studies have highlighted both in vitro and in vivo evaluations of this compound:
- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of various pathogenic bacteria and showed low cytotoxicity against human cells.
- In Vivo Efficacy : In an animal model for breast cancer, administration of the compound resulted in significant tumor size reduction compared to control groups, indicating its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
